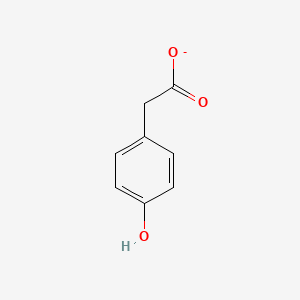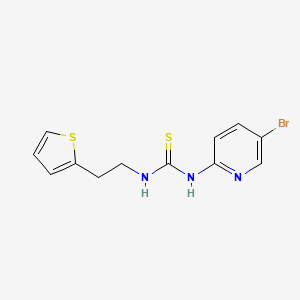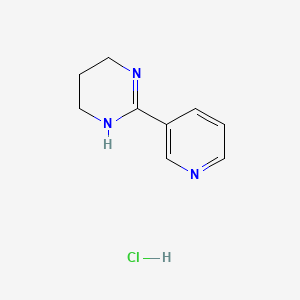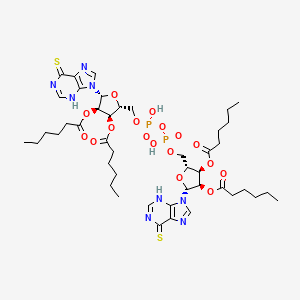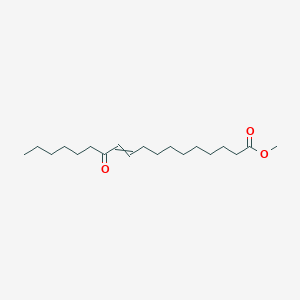
Methyl 12-oxooctadec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 12-oxooctadec-10-enoate is a compound with the molecular formula C19H34O3 It is a derivative of octadecenoic acid and is characterized by the presence of a keto group at the 12th position and a double bond at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 12-oxooctadec-10-enoate typically involves the oxidation of 10-octadecenoic acid methyl ester. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at a specific temperature to ensure the selective formation of the keto group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic oxidation processes. These processes often employ metal catalysts such as palladium (Pd) or platinum (Pt) to facilitate the oxidation reaction. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 12-oxooctadec-10-enoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 12-hydroxy-10-octadecenoic acid methyl ester.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 12-hydroxy-10-octadecenoic acid methyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 12-oxooctadec-10-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its interaction with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of Methyl 12-oxooctadec-10-enoate involves its interaction with specific molecular targets and pathways. One notable pathway is the activation of transient receptor potential vanilloid 1 (TRPV1), which plays a role in energy metabolism and thermogenesis. The compound can enhance noradrenaline turnover in adipose tissues, leading to increased energy expenditure and potential anti-obesity effects .
Comparison with Similar Compounds
- 10-Octadecenoic acid methyl ester
- 9,12-Octadecadienoic acid methyl ester
- 9-Octadecenoic acid methyl ester
Comparison: Methyl 12-oxooctadec-10-enoate is unique due to the presence of both a keto group and a double bond, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds like 10-Octadecenoic acid methyl ester and 9,12-Octadecadienoic acid methyl ester lack the keto group, resulting in different chemical properties and applications .
Properties
Molecular Formula |
C19H34O3 |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl 12-oxooctadec-10-enoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h13,16H,3-12,14-15,17H2,1-2H3 |
InChI Key |
OHJIOGJOUIOUTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C=CCCCCCCCCC(=O)OC |
Synonyms |
methyl-12-oxo-trans-10-octadecenoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


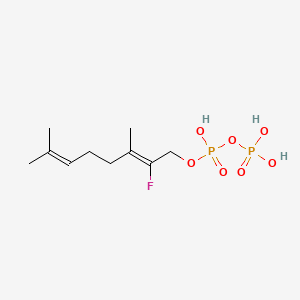
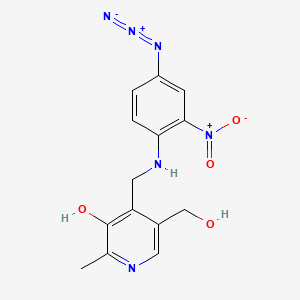



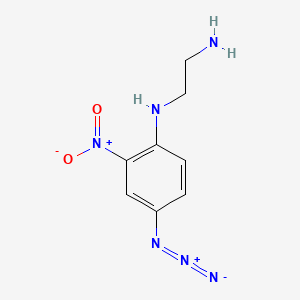
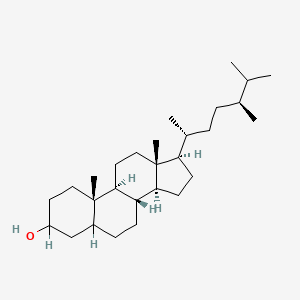
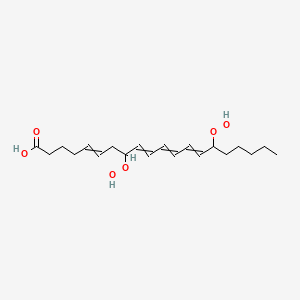
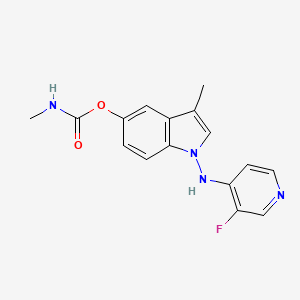
![2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester](/img/structure/B1229457.png)
